molecular formula C5H3ClIN B156357 3-Chloro-2-iodopyridine CAS No. 77332-89-9

3-Chloro-2-iodopyridine

Cat. No.: B156357
CAS No.: 77332-89-9
M. Wt: 239.44 g/mol
InChI Key: LTCHVAFYGVXKHH-UHFFFAOYSA-N
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Description

3-Chloro-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H3ClIN. This compound is characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring, specifically at the 3rd and 2nd positions, respectively. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its unique reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 3-chloropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst, such as iodotrimethylsilane, under controlled temperature conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient halogenation of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids yields biaryl compounds, while nucleophilic substitution with amines produces aminopyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodopyridine in chemical reactions is primarily due to the presence of both chlorine and iodine atoms, which impart unique electronic properties to the molecule. These halogen atoms can act as both electrophiles and nucleophiles, facilitating various chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing nature of the halogens, which affects its interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the chlorine and iodine atoms, which provides distinct reactivity patterns compared to its isomers. This unique structure makes it a valuable intermediate in various synthetic applications, particularly in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-chloro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCHVAFYGVXKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445770
Record name 3-chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77332-89-9
Record name 3-chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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